molecular formula C21H28N2O3S B5993104 2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one

2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one

Cat. No.: B5993104
M. Wt: 388.5 g/mol
InChI Key: WTFWYQCDFRUVEM-UHFFFAOYSA-N
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Description

2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrimidinone core substituted with a sulfanyl group and a hydroxyphenyl moiety, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-12-8-17(25)23-19(22-12)27-11-16(24)13-9-14(20(2,3)4)18(26)15(10-13)21(5,6)7/h8-10,26H,11H2,1-7H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFWYQCDFRUVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone intermediate with a suitable thiol reagent, such as thioglycolic acid, under mild conditions.

    Attachment of the Hydroxyphenyl Moiety: The final step involves the alkylation of the sulfanyl group with a 3,5-ditert-butyl-4-hydroxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to form corresponding alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted pyrimidinones.

Scientific Research Applications

2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential antioxidant properties make it a candidate for studies on oxidative stress and related biological processes.

    Medicine: The compound’s unique structure may offer therapeutic potential in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The sulfanyl group may also interact with thiol-containing enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one: shares similarities with other pyrimidinone derivatives and phenolic antioxidants.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a similar hydroxyphenyl moiety.

    Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.

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